5-Chloro-2,3-dimethoxypyridine

Physicochemical property comparison Distillation cut point Formulation density

5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9) is a disubstituted pyridine building block bearing methoxy groups at the 2- and 3-positions and a chlorine atom at the 5-position. With a molecular formula of C₇H₈ClNO₂ and a molecular weight of 173.60 g·mol⁻¹, it is supplied as a solid at ambient temperature with typical commercial purities of 95–98%.

Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
CAS No. 284040-73-9
Cat. No. B1592487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,3-dimethoxypyridine
CAS284040-73-9
Molecular FormulaC7H8ClNO2
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Cl)OC
InChIInChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
InChIKeyZIWLHIOCWSARHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9) Procurement-Grade Profile & Physicochemical Baseline


5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9) is a disubstituted pyridine building block bearing methoxy groups at the 2- and 3-positions and a chlorine atom at the 5-position. With a molecular formula of C₇H₈ClNO₂ and a molecular weight of 173.60 g·mol⁻¹, it is supplied as a solid at ambient temperature with typical commercial purities of 95–98% . The compound belongs to the broader 5-halo-2,3-dimethoxypyridine series and serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions where the C5 chlorine acts as a synthetic handle . Its predicted pKa of 2.32±0.10 and LogP of approximately 1.64–1.75 position it as a moderately lipophilic, weakly basic heterocycle distinct from its non-halogenated parent 2,3-dimethoxypyridine (pKa 4.70) [1].

Why 5-Chloro-2,3-dimethoxypyridine Cannot Be Casually Replaced by Other 5-Halo or Non-Halogenated 2,3-Dimethoxypyridine Analogs


Within the 2,3-dimethoxypyridine scaffold, substitution at the 5-position is the dominant driver of differential physicochemical and reactivity properties. Replacing chlorine with bromine, iodine, fluorine, or hydrogen alters boiling point by up to ~96 °C, density by up to ~0.6 g/cm³, and LogP by up to ~0.3 log units—each sufficient to change distillation cut points, chromatographic retention, and partitioning behavior in reaction workups . Critically, the C5 halogen dictates cross-coupling reactivity: aryl chlorides require more forcing palladium-catalyzed conditions than bromides or iodides, offering chemoselectivity advantages in polyhalogenated systems where orthogonal reactivity is desired [1]. The pKa shift from 4.70 (parent, no halogen) to 2.32 (5-chloro) further means that salt formation, extraction efficiency, and pH-dependent partitioning differ materially across the series [2]. These are not interchangeable building blocks; selection of the 5-chloro congener is a deliberate synthetic design choice backed by quantifiable property differences.

Head-to-Head Quantitative Differentiation of 5-Chloro-2,3-dimethoxypyridine from Its Closest 5-Halo and Non-Halogenated Analogs


Boiling Point and Density: A Quantifiable Distillation and Formulation Differentiator Across the 5-Halo-2,3-dimethoxypyridine Series

The boiling point at 760 mmHg increases systematically with halogen size across the series. 5-Chloro-2,3-dimethoxypyridine exhibits a predicted boiling point of 208.9±35.0 °C, which is approximately 14 °C lower than the 5-bromo analog and approximately 66 °C lower than the 5-iodo analog, while being approximately 29 °C higher than the non-halogenated parent compound . Density follows the same trend: 1.22 g/cm³ (chloro) vs. 1.48 g/cm³ (bromo) vs. 1.74 g/cm³ (iodo) vs. 1.10 g/cm³ (parent). For procurement decisions involving distillation-based purification or density-dependent formulation, these are non-trivial differences.

Physicochemical property comparison Distillation cut point Formulation density 5-Halo-2,3-dimethoxypyridine series

Lipophilicity (LogP/LogD): Differentiating Extraction Efficiency and Chromatographic Behavior

The ACD/LogP of 5-chloro-2,3-dimethoxypyridine is reported as 1.64–1.75, compared to 1.80 for the 5-bromo analog and 1.96 for the 5-iodo analog [1][2]. The LogD at pH 7.4 follows the same rank order: 1.64 (chloro) vs. 1.80 (bromo) vs. 1.96 (iodo). Each 0.1–0.2 log unit increment corresponds to an approximately 1.3–1.6× difference in octanol-water partition coefficient, translating into measurably different extraction recoveries in liquid-liquid workups and distinct retention times on reversed-phase HPLC.

LogP LogD Lipophilicity Extraction efficiency Chromatographic retention

pKa Shift as a Function of 5-Halogen Substitution: Implications for Salt Formation and pH-Dependent Extraction

Halogen substitution at the 5-position exerts a strong electron-withdrawing inductive effect that dramatically lowers the pyridine nitrogen pKa. The predicted pKa of 5-chloro-2,3-dimethoxypyridine is 2.32±0.10, compared with 2.19±0.10 for the 5-bromo analog, 2.45±0.10 for the 5-iodo analog, and 4.70±0.10 for the parent (non-halogenated) 2,3-dimethoxypyridine [1]. This represents a >300-fold difference in basicity between the chloro and parent compounds.

pKa Acid-base equilibrium Salt formation Reactive extraction 5-Halogen inductive effect

Orthogonal Cross-Coupling Reactivity: Chemoselectivity Advantage of the 5-Chloro Handle in Polyhalogenated Synthetic Sequences

In palladium-catalyzed cross-coupling, the relative reactivity order of aryl halides is I > Br ≫ Cl. The 5-chloro substituent on 5-chloro-2,3-dimethoxypyridine is significantly less reactive toward oxidative addition than the corresponding 5-bromo or 5-iodo analogs, requiring tailored ligand-catalyst systems (e.g., bulky electron-rich phosphines or N-heterocyclic carbenes) to achieve efficient coupling [1]. This lower intrinsic reactivity is a synthetic feature, not a flaw: in molecules bearing multiple halogen substituents, the chloro group can be carried through bromide- or iodide-selective coupling steps untouched, enabling sequential, orthogonal functionalization strategies that are not accessible with the more reactive bromo or iodo congeners.

Suzuki-Miyaura coupling Chemoselectivity Aryl chloride Palladium catalysis Orthogonal reactivity

Preferred Procurement Scenarios for 5-Chloro-2,3-dimethoxypyridine Based on Quantitative Differentiation Evidence


Orthogonal Multi-Step Synthesis Requiring a Latent Cross-Coupling Handle

When a synthetic route demands sequential functionalization of a 2,3-dimethoxypyridine core at multiple positions, 5-chloro-2,3-dimethoxypyridine is the optimal starting material. Its C5–Cl bond remains intact under standard Suzuki-Miyaura conditions that readily couple C–Br or C–I sites elsewhere in the molecule, enabling chemoselective diversification [1]. This scenario is commonly encountered in the synthesis of trisubstituted and tetrasubstituted pyridine pharmacophores for kinase inhibitor programs and agrochemical discovery. The bromo or iodo analogs would undergo premature coupling and are unsuitable for this purpose.

Distillation-Based Purification Where Boiling Point Separation from Bromo and Iodo Byproducts Is Required

The 14 °C boiling point gap between 5-chloro-2,3-dimethoxypyridine (208.9 °C) and its 5-bromo analog (222.7 °C) can be exploited for fractional distillation separation when mixtures arise from non-selective halogenation or halogen-exchange processes . Procurement of the chloro compound, rather than the bromo, may be mandated by downstream purification infrastructure limitations where a lower boiling point is advantageous.

Hydrochloride Salt Formation for Crystallization-Driven Purification or Formulation

The predicted pKa of 2.32 makes 5-chloro-2,3-dimethoxypyridine amenable to hydrochloride salt formation (CAS 1704065-35-9), which is commercially available [2]. This salt form can be advantageous for purification by recrystallization, for improving solid-state stability during long-term storage, or for formulation in aqueous-based assay systems. The parent 2,3-dimethoxypyridine (pKa 4.70) forms hydrochloride salts less readily under mild conditions, and the bromo/iodo analogs may present different crystallization behavior due to their higher molecular weight and altered crystal packing.

Medicinal Chemistry Library Synthesis Targeting Proton Pump Inhibitor Scaffolds

Vendor and patent literature identifies 5-chloro-2,3-dimethoxypyridine as a precursor in the synthesis of pyridine-containing proton pump inhibitors (e.g., omeprazole-class compounds) where the 5-chloro-2,3-dimethoxy substitution pattern maps onto key pharmacophoric elements [3]. While direct comparative biological data for the free building block are sparse, its established role as a synthetic intermediate in this therapeutic class provides a procurement rationale for programs pursuing prazole-derivative optimization.

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